molecular formula C13H10BrFMg B14878581 magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide

magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide

Cat. No.: B14878581
M. Wt: 289.43 g/mol
InChI Key: GKUFYXUNWHOYRJ-UHFFFAOYSA-M
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Description

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide typically involves the reaction of 2-fluoro-1-methyl-4-phenylbenzene with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). This reaction forms a Grignard reagent, which is a common method for preparing organomagnesium compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to handle the reagents and solvents safely.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide can undergo various types of chemical reactions, including:

    Nucleophilic Addition: The Grignard reagent can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in an anhydrous solvent like THF.

    Substitution Reactions: Halides and other electrophiles are common reagents, with reactions often conducted in the presence of a catalyst.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Benzenes: From substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide involves the formation of a Grignard reagent, which is highly nucleophilic. This nucleophilicity allows it to attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

    Magnesium;phenylbromide: Another Grignard reagent with similar reactivity but without the fluorine and methyl substituents.

    Magnesium;2-fluoro-4-phenylbenzene;bromide: Similar structure but lacks the methyl group.

    Magnesium;1-methyl-4-phenylbenzene;bromide: Similar structure but lacks the fluorine atom .

Uniqueness

Magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide is unique due to the presence of both fluorine and methyl substituents on the benzene ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H10BrFMg

Molecular Weight

289.43 g/mol

IUPAC Name

magnesium;2-fluoro-1-methyl-4-phenylbenzene;bromide

InChI

InChI=1S/C13H10F.BrH.Mg/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

GKUFYXUNWHOYRJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Mg+2].[Br-]

Origin of Product

United States

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